molecular formula C24H24N2O2 B11411768 1-(2,5-dimethylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole

1-(2,5-dimethylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11411768
M. Wt: 372.5 g/mol
InChI Key: QGUAMDCEFAJOLR-UHFFFAOYSA-N
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Description

1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Substitution Reactions: The introduction of the 2,5-dimethylphenylmethyl group and the 4-methoxyphenoxymethyl group can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the benzimidazole nitrogen, followed by the addition of the respective alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzimidazole core or the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of strong bases like NaH or KOtBu.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional carbonyl or hydroxyl groups, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Medicinal Chemistry: The compound’s benzimidazole core is known for its potential as an antimicrobial, antiviral, and anticancer agent. Researchers are exploring its efficacy in targeting specific enzymes and receptors involved in disease pathways.

    Biology: In biological studies, the compound can be used as a probe to investigate cellular processes and molecular interactions. Its fluorescent properties may also be utilized in imaging techniques.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic, optical, or mechanical properties. It can be incorporated into polymers, coatings, or nanomaterials for various applications.

Mechanism of Action

The mechanism of action of 1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzimidazole core can bind to active sites or allosteric sites of enzymes, inhibiting their activity. Additionally, the compound’s aromatic substituents may enhance its binding affinity and specificity for certain targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simple benzimidazole core.

    2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, such as 2-methylbenzimidazole or 2-phenylbenzimidazole.

    4-Substituted Benzimidazoles: Compounds with substituents at the 4-position, such as 4-methylbenzimidazole or 4-chlorobenzimidazole.

Uniqueness

1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the 2,5-dimethylphenylmethyl group and the 4-methoxyphenoxymethyl group enhances its stability, solubility, and potential for targeted interactions. These features make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole

InChI

InChI=1S/C24H24N2O2/c1-17-8-9-18(2)19(14-17)15-26-23-7-5-4-6-22(23)25-24(26)16-28-21-12-10-20(27-3)11-13-21/h4-14H,15-16H2,1-3H3

InChI Key

QGUAMDCEFAJOLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)OC

Origin of Product

United States

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